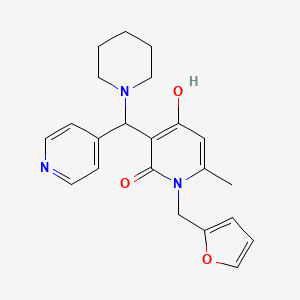
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, commonly known as CMBA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. CMBA belongs to the class of benzothiazole derivatives, which possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of CMBA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. CMBA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair, leading to DNA damage and cell death. CMBA has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMBA have been investigated in various in vitro and in vivo studies. In cancer cells, CMBA has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of tumor growth. In animal models of inflammation, CMBA has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMBA in lab experiments is its potent biological activity against cancer cells and microorganisms. CMBA is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of using CMBA is its potential toxicity, as it has been reported to cause cytotoxicity in normal cells at high concentrations. Therefore, careful dose optimization and toxicity studies are required before using CMBA in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on CMBA. One area of interest is the development of CMBA analogs with improved potency and selectivity against cancer cells and microorganisms. Another direction is the investigation of the potential synergistic effects of CMBA with other anticancer and antimicrobial agents. Furthermore, the mechanism of action of CMBA needs to be further elucidated to fully understand its biological activity and potential clinical applications.
Métodos De Síntesis
The synthesis of CMBA involves the reaction of 6-chloro-4-methylbenzothiazole-2-amine with 2-phenoxyacetyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature, and the product is obtained after purification using column chromatography. The yield of CMBA is around 70%, and the purity is confirmed by NMR and mass spectroscopy.
Aplicaciones Científicas De Investigación
The biological activities of CMBA have been extensively studied in various research fields. CMBA has been reported to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, CMBA has shown antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as anti-inflammatory activity in animal models of inflammation.
Propiedades
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-7-11(17)8-13-15(10)19-16(22-13)18-14(20)9-21-12-5-3-2-4-6-12/h2-8H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDXJSVJOKVFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)COC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one](/img/structure/B3002870.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)
![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)
![3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B3002873.png)


![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002880.png)



![7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3002887.png)
![4-(isopropylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3002888.png)

